molecular formula C12H13BrO2 B14344802 Ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate CAS No. 94956-73-7

Ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate

Cat. No.: B14344802
CAS No.: 94956-73-7
M. Wt: 269.13 g/mol
InChI Key: NVTIDNNRDRHAOT-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a methylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate typically involves the esterification of 3-(2-bromophenyl)-2-methylprop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a carboxylic acid.

Scientific Research Applications

Ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromophenyl)-2-methylprop-2-enoate
  • Ethyl 3-(2-chlorophenyl)-2-methylprop-2-enoate
  • Ethyl 3-(2-fluorophenyl)-2-methylprop-2-enoate

Uniqueness

Ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

CAS No.

94956-73-7

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate

InChI

InChI=1S/C12H13BrO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3

InChI Key

NVTIDNNRDRHAOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1Br)C

Origin of Product

United States

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